2-Hydroxymethylcyclohexanol

Descripción general

Descripción

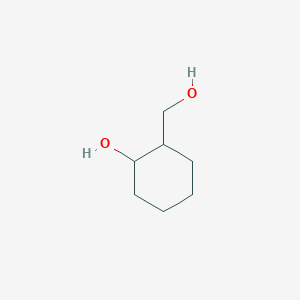

2-Hydroxymethylcyclohexanol is a cyclic alcohol with the molecular formula C7H14O2. It is a versatile compound used in various sectors, including pharmaceuticals, chemicals, and industrial applications . This compound is characterized by a hydroxymethyl group attached to a cyclohexanol ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxymethylcyclohexanol can be synthesized through several methods. One common route involves the reduction of 2-(hydroxymethyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 2-(hydroxymethyl)cyclohexanone. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 2-(Hydroxymethyl)cyclohexanone.

Reduction: Cyclohexanemethanol.

Substitution: 2-Chloromethylcyclohexanol.

Aplicaciones Científicas De Investigación

Introduction to 2-Hydroxymethylcyclohexanol

This compound, with the molecular formula , is a cyclic alcohol that has garnered attention for its diverse applications in various scientific fields. This compound is characterized by the presence of both a hydroxyl and a hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions compared to its analogs.

Chemical Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds and polymers. It plays a crucial role in developing new materials, particularly in the production of plasticizers, surfactants, and lubricants. The compound can undergo several reactions, including oxidation to form 2-(hydroxymethyl)cyclohexanone and reduction to cyclohexanemethanol, making it a valuable building block in organic synthesis.

Biological Research

In biological contexts, this compound serves as a substrate for enzymes involved in oxidation-reduction reactions. Its structural properties allow it to participate in enzyme-catalyzed reactions, making it useful for studying metabolic pathways and enzyme mechanisms. For instance, research has shown that compounds with similar structures exhibit significant biological activity, including potential fungicidal properties against plant pathogens like Rhizoctonia solani .

Pharmaceutical Applications

The compound is also significant in medicinal chemistry as a precursor for synthesizing pharmaceutical agents and active ingredients. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents. For example, derivatives of this compound have been explored for their inhibitory effects on specific enzymes, which could have implications in treating various diseases .

Material Science

In material science, this compound is utilized in synthesizing liquid crystals. The compound's ability to form specific structural configurations makes it an essential precursor for creating materials with unique optical properties. The transformation of this compound into spiro polymers has been studied extensively to understand the effects of different dialdehyde and multihydroxy compounds on the resulting materials' properties .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with trehalase enzymes, highlighting its potential as an inhibitor. The compound's hydroxyl groups facilitate hydrogen bonding with active sites on the enzyme, leading to significant inhibitory effects that could be harnessed for agricultural applications against sheath blight in rice crops .

Case Study 2: Liquid Crystal Synthesis

Research focused on using trans-4-alkyl-trans-2-hydroxymethylcyclohexanol as a building block for synthesizing substituted 1,3-dioxadecalines. These compounds exhibit liquid crystalline properties due to their structural characteristics influenced by the presence of oxygen atoms within the cyclohexane ring. The study demonstrated how varying the alkyl substituents could affect the thermal properties and mesophase behavior of the resulting materials .

Mecanismo De Acción

The mechanism of action of 2-Hydroxymethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, facilitating catalytic processes .

Comparación Con Compuestos Similares

Cyclohexanol: Similar in structure but lacks the hydroxymethyl group.

Cyclohexanemethanol: Contains a methanol group instead of a hydroxymethyl group.

2-Methylcyclohexanol: Has a methyl group instead of a hydroxymethyl group.

Uniqueness: 2-Hydroxymethylcyclohexanol is unique due to the presence of both a hydroxyl and a hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions compared to its analogs .

Actividad Biológica

2-Hydroxymethylcyclohexanol, a compound with the chemical formula , exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse studies, highlighting its chemical properties, biological effects, and relevant case studies.

This compound is classified as a cyclohexanol derivative. Its structure includes a hydroxymethyl group attached to a cyclohexane ring, influencing its reactivity and interaction with biological systems. The compound's molecular structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 130.19 g/mol

- CAS Number : 5175258

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as a natural preservative or antimicrobial agent .

2. Toxicological Profile

The compound's safety profile has been assessed through various toxicological studies. The results suggest low toxicity levels when administered in controlled doses. However, further research is needed to establish comprehensive safety guidelines for its use in consumer products .

3. Solvolysis Reactions

The compound participates in solvolysis reactions, which are crucial for understanding its reactivity in biological systems. Studies have shown that the acetolysis of derivatives of this compound leads to the formation of ortho-esters, indicating its potential role in synthetic organic chemistry and medicinal applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), supporting its potential use in food preservation and medical applications.

Case Study 2: Solvolysis Mechanisms

In another investigation, the solvolysis mechanisms involving this compound were explored using various solvents. The study highlighted that the presence of hydroxyl groups significantly influences the reaction kinetics, demonstrating the compound's utility in synthetic organic reactions .

Research Findings Summary

Propiedades

IUPAC Name |

2-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWMJHMSUDKMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409172 | |

| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27583-43-3 | |

| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is trans-4-alkyl-trans-2-hydroxymethylcyclohexanol a useful building block for liquid crystal synthesis?

A1: trans-4-Alkyl-trans-2-hydroxymethylcyclohexanols serve as valuable precursors for synthesizing substituted 1,3-dioxadecalines, a class of liquid crystals. [, ] These compounds are readily transformed into 1,3-dioxadecalines through an acid-catalyzed acetalization reaction with various aldehydes. [] The trans configuration of the starting material ensures the formation of the desired trans isomers in the final product. []

Q2: How does the incorporation of oxygen atoms in the cyclohexane ring affect the liquid crystalline properties of the resulting 1,3-dioxadecalines?

A2: Introducing two oxygen atoms into the cyclohexane ring, forming the 1,3-dioxadecaline structure, leads to a decrease in clearing temperatures compared to analogous decalin derivatives. [] This effect is attributed to the deformation of the decalin ring system caused by the presence of the oxygen atoms. [] Additionally, the 1,3-dioxadecaline ring system demonstrates a tendency to favor nematic mesophases over smectic mesophases. []

Q3: Can cis-fused 1,3-dioxadecalines exhibit liquid crystalline properties?

A3: Yes, the research describes the synthesis of at least one cis-fused 1,3-dioxadecaline that displays liquid crystalline behavior. [] This finding suggests that both cis and trans configurations of 1,3-dioxadecalines can potentially exhibit liquid crystalline properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.